molecular formula C15H16O4 B580057 4-[4-(2-Hydroxypropoxy)phenoxy]phenol CAS No. 159600-64-3

4-[4-(2-Hydroxypropoxy)phenoxy]phenol

Cat. No.: B580057
CAS No.: 159600-64-3
M. Wt: 260.289
InChI Key: RDORWJHXEWLXOT-UHFFFAOYSA-N
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Description

4-[4-(2-Hydroxypropoxy)phenoxy]phenol is an organic compound with the molecular formula C15H16O4 and a molecular weight of 260.28 g/mol . This compound is characterized by the presence of two phenol groups connected by an ether linkage, with a hydroxypropoxy substituent on one of the phenol rings. It is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Hydroxypropoxy)phenoxy]phenol typically involves the reaction of 4-phenoxyphenol with 2-chloropropanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:

  • Dissolve 4-phenoxyphenol and potassium carbonate in DMF.
  • Add 2-chloropropanol to the reaction mixture.
  • Heat the mixture to around 100°C and stir for several hours.
  • Cool the reaction mixture and extract the product using an organic solvent such as ethyl acetate.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve continuous processes to enhance yield and efficiency. One such method includes the diazotization of corresponding anilines followed by decomposition of the diazonium salts in the presence of sulfuric acid . This method allows for large-scale production with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Hydroxypropoxy)phenoxy]phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to corresponding hydroquinones using reducing agents such as sodium borohydride.

    Substitution: The hydroxypropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Various substituted phenols depending on the nucleophile used.

Comparison with Similar Compounds

4-[4-(2-Hydroxypropoxy)phenoxy]phenol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific hydroxypropoxy substituent, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-[4-(2-hydroxypropoxy)phenoxy]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4/c1-11(16)10-18-13-6-8-15(9-7-13)19-14-4-2-12(17)3-5-14/h2-9,11,16-17H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDORWJHXEWLXOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=C(C=C1)OC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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